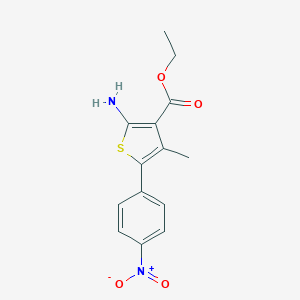![molecular formula C8H15N B061720 5-Methyl-1-azabicyclo[3.2.1]octane CAS No. 181999-40-6](/img/structure/B61720.png)
5-Methyl-1-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-azabicyclo[3.2.1]octane, also known as 5-MeO-Norbornane or 5-MeO-NB, is a bicyclic organic compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of norbornane and contains a methyl group at the 5th position and a nitrogen atom in the ring system.
Wirkmechanismus
The mechanism of action of 5-MeO-NB is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the serotonin, dopamine, and acetylcholine systems. It has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, 5-MeO-NB has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a role in motivation and attention.
Biochemische Und Physiologische Effekte
5-MeO-NB has been shown to have several biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, a decrease in inflammation, and an improvement in cognitive function. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-MeO-NB in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain, which can provide insights into the underlying mechanisms of neurological and psychiatric disorders. However, one limitation is the potential for side effects and toxicity, which can vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the study of 5-MeO-NB, including further investigation into its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 5-MeO-NB in combination with other drugs or therapies may provide a more effective treatment for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 5-MeO-NB can be achieved through several methods, including the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride, the reaction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with methanesulfonyl chloride, and the alkylation of 1-azabicyclo[3.2.1]octane with 2-chloro-5-methylpyridine. The yield and purity of the product can vary depending on the chosen method, but the most common method is the reduction of 5-methyl-1-azabicyclo[3.2.1]oct-2-ene with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5-MeO-NB has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. Additionally, 5-MeO-NB has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory.
Eigenschaften
CAS-Nummer |
181999-40-6 |
|---|---|
Produktname |
5-Methyl-1-azabicyclo[3.2.1]octane |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
5-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-8-3-2-5-9(7-8)6-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
YBTMZSNBQUWTHE-UHFFFAOYSA-N |
SMILES |
CC12CCCN(C1)CC2 |
Kanonische SMILES |
CC12CCCN(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



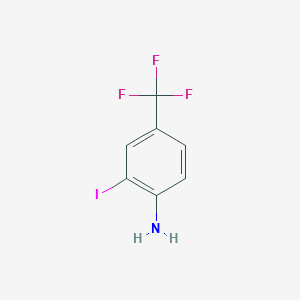
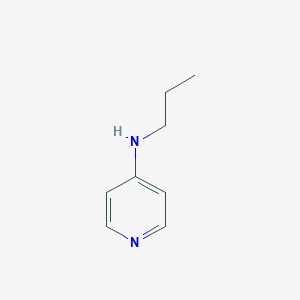
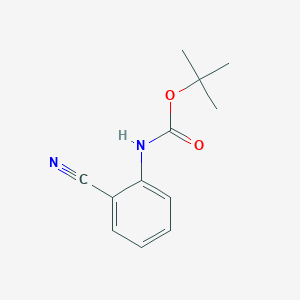
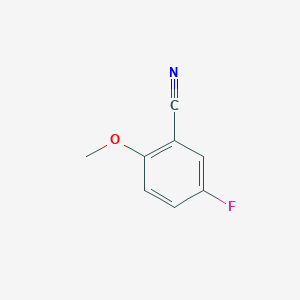
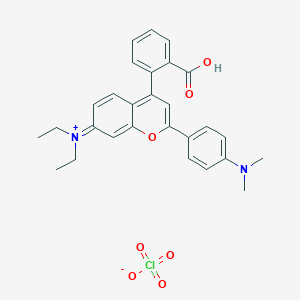
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
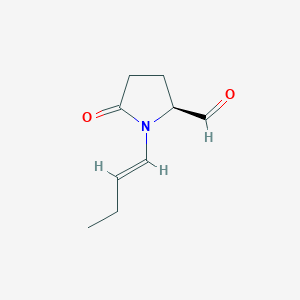
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

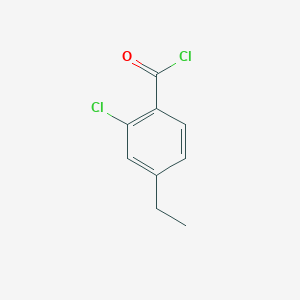
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
